![molecular formula C19H15F2NO B14765562 (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B14765562.png)
(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one is a synthetic organic compound characterized by the presence of two fluorophenyl groups attached to a piperidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with piperidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a double aldol condensation reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation and require further research to be fully elucidated.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z,5E)-3,5-bis[(2-chlorophenyl)methylidene]piperidin-4-one: Similar structure but with chlorine atoms instead of fluorine.
(3Z,5E)-3,5-bis[(2-bromophenyl)methylidene]piperidin-4-one: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo-analogues. These properties can enhance its biological activity and make it a more attractive candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C19H15F2NO |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C19H15F2NO/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21/h1-10,22H,11-12H2/b15-9-,16-10+ |
Clé InChI |
NIVYQYSNRUIFIF-CKOAPEAFSA-N |
SMILES isomérique |
C1/C(=C\C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/CN1 |
SMILES canonique |
C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


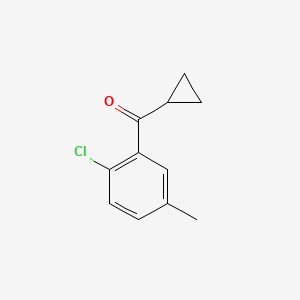
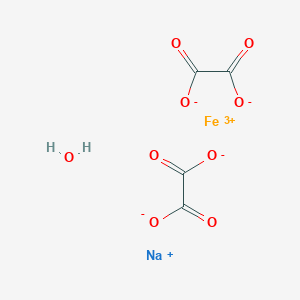

![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)


![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)
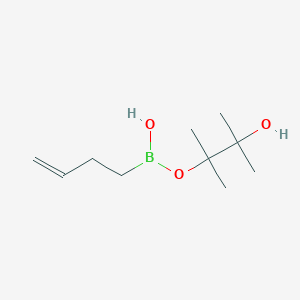
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)

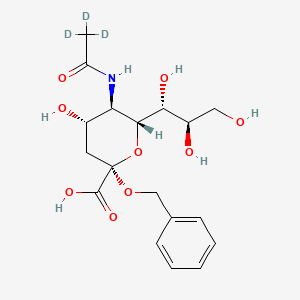
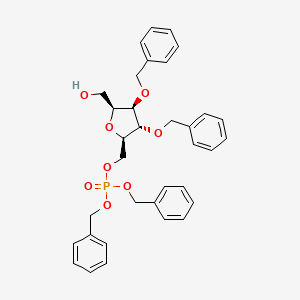
![tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14765554.png)

